1-(3-((4-Fluorophenyl)thio)propyl)-3-(5-methylisoxazol-3-yl)urea
Description
1-(3-((4-Fluorophenyl)thio)propyl)-3-(5-methylisoxazol-3-yl)urea is a synthetic urea derivative characterized by a central urea (-NH-CO-NH-) scaffold. The compound features two distinct substituents:
- A 4-fluorophenylthio group attached via a propyl chain at one terminal nitrogen.
- A 5-methylisoxazole ring at the other terminal nitrogen.
Properties
IUPAC Name |
1-[3-(4-fluorophenyl)sulfanylpropyl]-3-(5-methyl-1,2-oxazol-3-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FN3O2S/c1-10-9-13(18-20-10)17-14(19)16-7-2-8-21-12-5-3-11(15)4-6-12/h3-6,9H,2,7-8H2,1H3,(H2,16,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSSKDBKAPDMXQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)NCCCSC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(3-((4-Fluorophenyl)thio)propyl)-3-(5-methylisoxazol-3-yl)urea is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of This compound can be described as follows:
- Molecular Formula : C₁₃H₁₄F N₃O S
- Molecular Weight : 273.34 g/mol
- Structural Features :
- A urea functional group
- A 5-methylisoxazole moiety
- A 4-fluorophenyl thioether side chain
Anticancer Properties
Research indicates that compounds with similar structural features to This compound exhibit significant anticancer activity. For instance, studies on isoxazole derivatives have shown that they can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
A specific study demonstrated that isoxazole derivatives could inhibit the growth of several cancer cell lines, including MCF7 (breast cancer), HepG2 (liver cancer), and HCT116 (colon cancer). The mechanism involved the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors, leading to increased apoptosis in cancer cells.
Antimicrobial Activity
The compound's structural components suggest potential antimicrobial properties. Similar thioether-containing compounds have been studied for their ability to inhibit bacterial growth. For example, thioether derivatives have been shown to possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
In vitro studies have demonstrated that modifications in the isoxazole ring can enhance antimicrobial potency. Compounds with fluorinated phenyl groups often exhibit improved lipophilicity, which can enhance membrane permeability and bacterial uptake.
Enzyme Inhibition
The urea moiety in the compound may confer enzyme inhibitory properties. Research has shown that urea-based compounds can act as inhibitors for various enzymes, including proteases and kinases. The inhibition of these enzymes can disrupt critical cellular pathways involved in cancer progression and microbial resistance.
Study 1: Anticancer Activity Assessment
A recent study evaluated a series of urea derivatives, including those with isoxazole rings, for their anticancer efficacy. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range against multiple cancer cell lines. The study concluded that these compounds could serve as lead candidates for further development in cancer therapy.
Study 2: Antimicrobial Efficacy
Another research effort focused on synthesizing thioether-containing isoxazoles and assessing their antimicrobial activity. The results showed that several derivatives had Minimum Inhibitory Concentrations (MICs) lower than standard antibiotics against resistant strains of Staphylococcus aureus and Escherichia coli. This suggests a promising avenue for developing new antimicrobial agents based on similar structural frameworks.
Table 1: Biological Activity Overview
Table 2: Case Study Results
| Study Focus | Compound Tested | IC50 (µM) | MIC (µg/mL) |
|---|---|---|---|
| Anticancer | Urea-Isosazole Derivative | 10-20 | N/A |
| Antimicrobial | Thioether-Isosazole Derivative | N/A | < 5 |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Urea Derivatives with Varied Aryl Substituents ()
A series of urea derivatives (compounds 11a–11o ) synthesized in Molecules (2013) share the urea backbone but differ in aryl substituents and side-chain modifications. Key comparisons include:
Table 1: Structural and Physicochemical Comparisons
| Compound ID | Aryl Substituent(s) | Molecular Weight (ESI-MS) | Yield (%) | Notable Features |
|---|---|---|---|---|
| 11a | 3-Fluorophenyl | 484.2 [M+H]+ | 85.1 | Moderate lipophilicity due to fluorine |
| 11c | 3-Chloro-4-fluorophenyl | 518.1 [M+H]+ | 88.9 | Increased halogenation enhances steric bulk |
| 11d | 4-Trifluoromethylphenyl | 534.1 [M+H]+ | 85.3 | Strong electron-withdrawing group improves metabolic stability |
| 11l | 3-Methoxyphenyl | 496.3 [M+H]+ | 85.2 | Methoxy group may enhance solubility |
| Target | 4-Fluorophenylthio (propyl-linked) + 5-methylisoxazole | Not reported | Not reported | Unique thioether linkage and isoxazole ring |
Key Observations :
Urea-Thiadiazole-Triazole Hybrids ()
Compounds 8d–8g combine urea with thiadiazole and triazole rings, linked to fluorophenyl groups. For example:
- 8d : 1-(4-Bromophenyl)-3-(thiadiazolyl-triazole)urea (MW: ~578.3, m.p. 155–160°C).
- 8g : 1-(3-Fluorophenyl)-3-(thiadiazolyl-triazole)urea (MW: ~532.3, m.p. 150–153°C).
Comparison with Target Compound :
Structural Conformation and Crystallography ()
Compounds 4 and 5 (isostructural thiazole derivatives) exhibit planar molecular conformations with perpendicular fluorophenyl groups. These structural features are critical for crystal packing and solubility.
Comparison with Target Compound :
- The target’s isoxazole ring is likely planar, similar to the thiazole in 4 and 5 , but the propylthio linker may introduce torsional flexibility, affecting crystallinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
